Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.40 g/mol . It is a 4-aryl piperidine used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Mechanism of Action
Target of Action
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By inducing the degradation of specific target proteins, the compound can modulate various cellular processes depending on the function of the target protein .
Result of Action
The result of the compound’s action is the degradation of the target protein . This can lead to a variety of cellular effects depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .
Biochemical Analysis
Biochemical Properties
The biochemical role of Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate is primarily as a linker in PROTAC development . It helps in the formation of ternary complexes, optimizing drug-like properties
Cellular Effects
The cellular effects of this compound are not directly due to the compound itself, but rather the PROTACs it helps form . These PROTACs can influence cell function by targeting specific proteins for degradation, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound contributes to the molecular mechanism of PROTACs . It serves as a linker that connects the ligand for the target protein and the ligand for the E3 ubiquitin ligase, facilitating the formation of a ternary complex . This leads to ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-(aminomethyl)phenylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the aminomethyl group.
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a semi-flexible linker in the development of PROTACs for targeted protein degradation .
Biology:
- Employed in the study of protein-protein interactions and the development of new therapeutic agents .
Medicine:
- Potential use in drug discovery and development, particularly in the design of molecules that can selectively degrade disease-causing proteins .
Industry:
Comparison with Similar Compounds
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness:
Properties
IUPAC Name |
tert-butyl 4-[4-(aminomethyl)phenyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h4-7,15H,8-12,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMOUIWPYPKURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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